Cas no 1504305-29-6 (2-benzyl-2-ethylpyrrolidine)

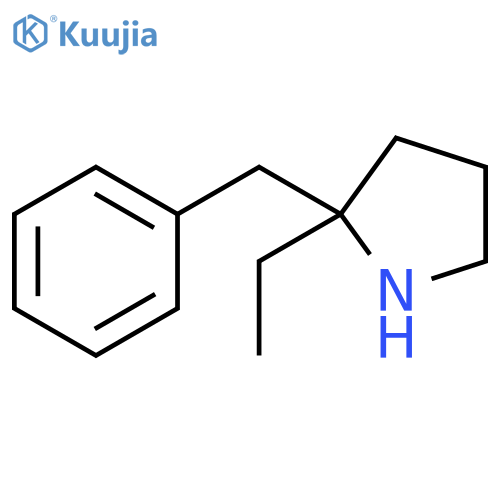

2-benzyl-2-ethylpyrrolidine structure

商品名:2-benzyl-2-ethylpyrrolidine

CAS番号:1504305-29-6

MF:C13H19N

メガワット:189.29666352272

MDL:MFCD21780776

CID:5240510

PubChem ID:66466463

2-benzyl-2-ethylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- Pyrrolidine, 2-ethyl-2-(phenylmethyl)-

- 2-Benzyl-2-ethylpyrrolidine

- 2-benzyl-2-ethylpyrrolidine

-

- MDL: MFCD21780776

- インチ: 1S/C13H19N/c1-2-13(9-6-10-14-13)11-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3

- InChIKey: DDZOXKHVZSVUPH-UHFFFAOYSA-N

- ほほえんだ: N1CCCC1(CC)CC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 189.151749610g/mol

- どういたいしつりょう: 189.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 12Ų

2-benzyl-2-ethylpyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-299070-0.05g |

2-benzyl-2-ethylpyrrolidine |

1504305-29-6 | 95.0% | 0.05g |

$624.0 | 2025-03-19 | |

| Enamine | EN300-299070-5.0g |

2-benzyl-2-ethylpyrrolidine |

1504305-29-6 | 95.0% | 5.0g |

$2152.0 | 2025-03-19 | |

| Enamine | EN300-299070-0.25g |

2-benzyl-2-ethylpyrrolidine |

1504305-29-6 | 95.0% | 0.25g |

$683.0 | 2025-03-19 | |

| Enamine | EN300-299070-0.1g |

2-benzyl-2-ethylpyrrolidine |

1504305-29-6 | 95.0% | 0.1g |

$653.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367183-1g |

2-Benzyl-2-ethylpyrrolidine |

1504305-29-6 | 95% | 1g |

¥17381 | 2023-02-28 | |

| Enamine | EN300-299070-5g |

2-benzyl-2-ethylpyrrolidine |

1504305-29-6 | 5g |

$2152.0 | 2023-09-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367183-50mg |

2-Benzyl-2-ethylpyrrolidine |

1504305-29-6 | 95% | 50mg |

¥15724 | 2023-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367183-2.5g |

2-Benzyl-2-ethylpyrrolidine |

1504305-29-6 | 95% | 2.5g |

¥36640 | 2023-02-28 | |

| Enamine | EN300-299070-10.0g |

2-benzyl-2-ethylpyrrolidine |

1504305-29-6 | 95.0% | 10.0g |

$3191.0 | 2025-03-19 | |

| Ambeed | A1089143-1g |

2-Benzyl-2-ethylpyrrolidine |

1504305-29-6 | 95% | 1g |

$541.0 | 2024-04-23 |

2-benzyl-2-ethylpyrrolidine 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ping Tong Food Funct., 2020,11, 628-639

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

1504305-29-6 (2-benzyl-2-ethylpyrrolidine) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 506-17-2(cis-Vaccenic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1504305-29-6)2-benzyl-2-ethylpyrrolidine

清らかである:99%

はかる:1g

価格 ($):487.0